Chloromethyl 3-chlorobutanoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
80418-48-0 |
|---|---|
Molecular Formula |
C5H8Cl2O2 |
Molecular Weight |
171.02 g/mol |
IUPAC Name |
chloromethyl 3-chlorobutanoate |
InChI |
InChI=1S/C5H8Cl2O2/c1-4(7)2-5(8)9-3-6/h4H,2-3H2,1H3 |
InChI Key |
GWYHWJBUTPNSIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)OCCl)Cl |
Origin of Product |
United States |
Historical Perspectives on Butanoate Ester Derivatives in Chemical Literature
Evolution of Synthetic Strategies for Chloroalkyl Esters
The synthesis of chloroalkyl esters has been approached through various methods over the decades. Historically, the conversion of carboxylic acids to organohalides was achieved through routes like the Hunsdiecker reaction or the Barton ester halodecarboxylation, the latter being one of the mildest approaches. acs.orgnih.gov
More direct esterification methods include the classic Fischer esterification, which involves reacting a carboxylic acid with an alcohol under strong acid catalysis. A related historical method for a similar compound, methyl 4-chlorobutyrate, involves the ring-opening of γ-butyrolactone with methanol (B129727) saturated with hydrogen chloride gas, a process reported as early as 1954 and later optimized for industrial production. google.com
More contemporary and efficient methods have since been developed. A rapid and high-yield synthesis of chloroalkyl ethers, which are precursors to chloromethyl esters, involves the zinc(II)-catalyzed reaction of acetals with acid halides. organic-chemistry.org This method is notable for its speed and the ability to use the product directly without isolation, minimizing exposure to potentially hazardous reagents. organic-chemistry.org Other modern approaches include the cleavage of ethers with acid chlorides to yield chloroesters. researchgate.net
Transesterification Reactions Involving Methyl or Ethyl 3-Chlorobutanoate
Catalyst Systems for Alcoholysis with Chloromethanol
Pioneering Applications of Related Halogenated Esters
Halogenated compounds have long been recognized as indispensable tools in organic synthesis. acs.orgnih.gov Their ability to undergo nucleophilic substitution and elimination reactions makes them foundational intermediates. acs.org Historically, simple halogenated esters were used as alkylating agents in a wide array of chemical syntheses.
The utility of these compounds extends to the synthesis of important industrial and pharmaceutical chemicals. For example, methyl γ-chlorobutyrate is a crucial intermediate in the production of cyclopropylamine, which is a key component of quinolone antibacterials and various pesticides. google.com The incorporation of halogens is known to improve the physicochemical properties of molecules, such as bioavailability and binding capacity, making halogenated intermediates particularly relevant in drug discovery. researchgate.net The development of halogenation reactions dates back to the early 19th century, and their application in creating functionalized intermediates has been a cornerstone of synthetic chemistry ever since. numberanalytics.com
Current Research Landscape and Emerging Trends for Chloromethyl 3 Chlorobutanoate
Areas of Active Investigation
Direct and active investigation into this compound is not prominently documented in publicly available research. However, the broader fields of bifunctional reagents and chloromethyl esters are subjects of continuous study, and the potential areas of investigation for this specific compound can be inferred from these trends.
Research into bifunctional molecules is often driven by the desire to construct complex molecular architectures in fewer steps and with greater efficiency. tu-chemnitz.de The combination of two different reactive sites within one molecule, as seen in this compound, allows for orthogonal reactivity, where one functional group can be reacted selectively while the other remains intact. This is a key area of investigation in modern organic synthesis.
The development of novel bifunctional catalysts is an active area of research that could be relevant to the application of this compound. tu-chemnitz.deacs.orgrsc.org Such catalysts could potentially mediate stereoselective reactions at one of the chloro-substituted positions, enhancing the compound's utility as a chiral building block.
Furthermore, the synthesis and application of chloromethyl esters as prodrugs is a well-established field of investigation. researchgate.nettandfonline.com These esters can be designed to release a parent drug molecule under specific physiological conditions. While no studies have specifically examined this compound for this purpose, its structure is amenable to such an application, suggesting a potential avenue for future research.
Unexplored Synthetic Transformations and Applications
The unique structure of this compound opens the door to a variety of unexplored synthetic transformations and applications. The presence of two distinct electrophilic centers suggests a range of potential reactions that have not been reported for this specific molecule.
One area of unexplored potential lies in intramolecular cyclization reactions. Depending on the reaction conditions and the nature of a nucleophile, it is conceivable that this compound could be a precursor to various heterocyclic compounds. For instance, reaction with a binucleophile could lead to the formation of novel ring systems.
The sequential functionalization of this compound represents another significant area for exploration. The differential reactivity of the primary chloromethyl group versus the secondary chloro group could be exploited to introduce two different substituents in a controlled manner. This would position the molecule as a versatile scaffold for creating libraries of compounds for screening in drug discovery or materials science.
Given the interest in bifunctional reagents for the synthesis of polymers and materials, the application of this compound in this field is another unexplored avenue. Its ability to be incorporated into a polymer chain via one functional group while leaving the other available for post-polymerization modification could be highly valuable.
Nucleophilic Substitution Reactions Involving the Chloromethyl Group
The chloromethyl group (-CH₂Cl) attached to the ester oxygen is a primary alkyl halide, making it a prime site for nucleophilic substitution.
SN2 Pathways at the Chloromethyl Carbon
The primary nature of the chloromethyl carbon strongly favors the bimolecular nucleophilic substitution (SN2) mechanism. youtube.com This pathway involves a concerted process where the nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs. youtube.com The reaction proceeds through a trigonal bipyramidal transition state. youtube.com
The rate and success of the SN2 reaction at the chloromethyl position are highly dependent on the properties of the attacking nucleophile.
Steric Hindrance: SN2 reactions are sensitive to steric bulk. youtube.com Less sterically hindered nucleophiles will react more readily with the chloromethyl group. For instance, smaller nucleophiles can more easily approach the electrophilic carbon, leading to a more stable transition state and a faster reaction rate. youtube.com
Electronic Properties (Nucleophilicity): The strength of the nucleophile is a critical factor. Stronger nucleophiles, which are typically more electron-rich and less electronegative, will attack the electron-deficient chloromethyl carbon more effectively. youtube.com The nucleophilicity generally increases with negative charge and decreases with increasing electronegativity. For example, anions are generally stronger nucleophiles than their neutral counterparts. youtube.com
Table 1: Predicted Relative Reactivity of Nucleophiles in SN2 Reaction with this compound
| Nucleophile | Predicted Relative Reactivity | Rationale |
| CH₃S⁻ | High | Strong nucleophile, relatively low steric hindrance. |
| CN⁻ | High | Strong, linear nucleophile with minimal steric bulk. |
| I⁻ | High | Good nucleophile, although larger, its polarizability aids in bond formation. |
| CH₃O⁻ | Moderate | Strong nucleophile, but slightly more sterically hindered than linear nucleophiles. |
| H₂O | Low | Weak, neutral nucleophile. |
| (CH₃)₃CO⁻ | Very Low | Strong base, but very sterically hindered, favoring elimination over substitution. |
For an SN2 reaction to proceed efficiently, the leaving group must be able to stabilize the negative charge it acquires upon departure. masterorganicchemistry.com In the case of this compound, the leaving group is the 3-chlorobutanoate anion.
The ability of a group to leave is inversely related to its basicity; weaker bases are better leaving groups. saskoer.ca The 3-chlorobutanoate anion's stability, and therefore its effectiveness as a leaving group, is enhanced by the inductive effect of the chlorine atom on the butanoate chain, which helps to delocalize the negative charge. However, compared to common leaving groups like halides (I⁻, Br⁻, Cl⁻) or sulfonates (e.g., tosylate), carboxylate anions are generally considered to be moderate leaving groups. The presence of the chloromethyl group itself can influence the leaving group ability due to its own electronic effects. smolecule.com
Influence of Nucleophile Steric and Electronic Properties
SN1-Type Reactivity and Potential Carbocation Formation
While SN2 reactions are predominant for primary halides, under certain conditions, a unimolecular nucleophilic substitution (SN1) pathway may become relevant for the chloromethyl group. This pathway involves the formation of a carbocation intermediate in the rate-determining step. youtube.com
The viability of an SN1 mechanism hinges on the stability of the resulting carbocation. The primary carbocation that would form from the departure of the 3-chlorobutanoate group is inherently unstable. openstax.org However, the adjacent ester oxygen atom possesses lone pairs of electrons that can stabilize the positive charge through resonance, forming an oxonium ion intermediate. This resonance stabilization can make the formation of the carbocation more favorable than for a typical primary alkyl halide. doubtnut.com
Table 2: Factors Influencing Carbocation Stability at the Chloromethyl Position
| Stabilizing Factor | Description |
| Resonance with Ester Oxygen | The lone pair of electrons on the adjacent oxygen atom can be delocalized to stabilize the positive charge on the carbon, forming a resonance-stabilized oxonium ion. doubtnut.com |
| Inductive Effects | The electron-withdrawing nature of the carbonyl group in the ester can have a destabilizing inductive effect on the carbocation. libretexts.org |
| Solvent Effects | Polar protic solvents can solvate and stabilize the carbocation and the leaving group, favoring an SN1 pathway. youtube.com |
Once formed, carbocations are prone to rearrangement to form more stable species. libretexts.orglibretexts.org These rearrangements typically occur via 1,2-hydride or 1,2-alkyl shifts. libretexts.org In the case of the carbocation derived from the chloromethyl group of this compound, the potential for rearrangement is limited due to the structure. A hydride shift from the adjacent carbon is not possible as there are no adjacent carbons with hydrogens. Therefore, significant skeletal rearrangements originating from the chloromethyl carbocation are not expected. The primary stabilization will come from resonance with the adjacent oxygen.
Stabilization of Intermediate Cations
Reactions at the 3-Chloro Substituent
The chloro group at the C-3 position is a secondary alkyl halide, making it a viable leaving group for both substitution and elimination pathways. The presence of the ester functionality influences the reactivity of this site.
In the presence of a base or under specific catalytic conditions, the ester portion of the molecule can act as an internal nucleophile, attacking the C-3 carbon and displacing the chloride ion.
The intramolecular reaction of this compound involves the nucleophilic attack of one of the ester's oxygen atoms on the electrophilic C-3 carbon. This process, known as intramolecular cyclization or lactonization, results in the formation of a cyclic ester, or lactone. byjus.comwikipedia.orgquimicaorganica.org Specifically, the attack would lead to the formation of a four-membered ring, known as a β-lactone. wikipedia.org
The mechanism is initiated by the attack of the carbonyl oxygen or the ether oxygen of the ester onto the C-3 carbon, proceeding through a transition state to displace the chloride leaving group. This type of cyclization is a common strategy for synthesizing cyclic compounds. quimicaorganica.orgorganic-chemistry.org Research on similar β-halo esters has shown that such cyclizations are feasible, though the formation of strained four-membered rings can be challenging. youtube.comresearchgate.net The synthesis of β-lactones from β-chloro esters can be an efficient one-step process under the right conditions, sometimes offering better yields than other synthetic routes. rsc.org
The formation of five- and six-membered rings is generally more thermodynamically and kinetically favorable than the formation of smaller rings like the four-membered β-lactone due to reduced ring strain. youtube.com However, 4-exo-trig radical cyclizations have been successfully used to prepare β-lactones, indicating that four-membered ring formation is achievable. researchgate.net
The stereochemistry of the starting material can significantly influence the reaction's outcome. If the C-3 carbon is a stereocenter, the intramolecular nucleophilic substitution reaction would likely proceed via an S(_N)2-like mechanism, resulting in an inversion of configuration at the C-3 position in the resulting β-lactone. The stereochemical course of such cyclizations is a critical factor in asymmetric synthesis. libretexts.org
When treated with a base, this compound can undergo a β-elimination reaction to form an unsaturated ester. iitk.ac.in In this reaction, a base removes a proton from a carbon adjacent (beta) to the carbon bearing the chloro group, and the chloride ion is expelled, leading to the formation of a carbon-carbon double bond. iitk.ac.inwikipedia.org
Elimination reactions can proceed through two primary mechanisms: E1 (unimolecular) and E2 (bimolecular). iitk.ac.inwikipedia.org
E2 Mechanism: This is a concerted, one-step process where the base removes a β-hydrogen at the same time the leaving group departs. wikipedia.orgdalalinstitute.com This mechanism requires a specific anti-periplanar geometry between the proton being removed and the leaving group. iitk.ac.inwikipedia.org For this compound, which is a secondary halide, the E2 pathway is favored by the use of strong bases. wikipedia.orgdalalinstitute.com
E1 Mechanism: This is a two-step process that begins with the unimolecular departure of the leaving group to form a carbocation intermediate. iitk.ac.inpurechemistry.org In a subsequent step, a weak base removes a proton from a β-carbon to form the double bond. E1 reactions are more common for tertiary halides and are favored by weak bases and polar, protic solvents. iitk.ac.inorgoreview.com Given that this compound is a secondary halide, the E1 pathway would compete with the S(_N)1 reaction and is generally less likely than E2 unless a strong base is absent. iitk.ac.inwikipedia.org
The choice between E1 and E2 is highly dependent on the reaction conditions, as summarized in the table below.
| Factor | E1 Favored | E2 Favored |
| Base | Weak base (e.g., H₂O, ROH) | Strong, concentrated base (e.g., RO⁻) |
| Substrate | Tertiary > Secondary | Primary > Secondary > Tertiary |
| Solvent | Polar protic | Less polar / polar aprotic |
| Kinetics | Unimolecular (Rate = k[Substrate]) | Bimolecular (Rate = k[Substrate][Base]) |
| Intermediate | Carbocation | None (Concerted) |
When a β-elimination can result in more than one alkene product, the regioselectivity is described by the Zaitsev and Hofmann rules. chemistnotes.com For this compound, proton removal can occur from C-2 or C-4.
Zaitsev's Rule: Predicts that the major product will be the more substituted, and therefore more thermodynamically stable, alkene. orgoreview.comchemistnotes.com Removal of a proton from the C-2 position would yield chloromethyl but-2-enoate . This is typically the favored product in E1 reactions and in E2 reactions using small, strong bases. orgoreview.comaakash.ac.in
Hofmann's Rule: Predicts that the major product will be the less substituted alkene. chemistnotes.commasterorganicchemistry.com Removal of a proton from the methyl group (C-4) would yield chloromethyl but-3-enoate (B1239731) . This outcome is favored in E2 reactions when a sterically hindered (bulky) base is used, such as potassium tert-butoxide. orgoreview.comchemistnotes.commasterorganicchemistry.com The bulky base has difficulty accessing the more sterically hindered C-2 proton, so it preferentially removes a proton from the more accessible C-4 methyl group. masterorganicchemistry.com
The choice of base is a critical factor in controlling the regiochemical outcome of the elimination. chemistnotes.com
| Base | Predicted Major Product | Rule |
| Sodium Ethoxide (EtO⁻) | Chloromethyl but-2-enoate (more substituted) | Zaitsev |
| Potassium tert-Butoxide (t-BuO⁻) | Chloromethyl but-3-enoate (less substituted) | Hofmann |
Elimination Reactions to Form Unsaturated Esters
E1 and E2 Mechanisms in Beta-Halogenated Esters
Hydrolysis and Solvolysis of the Ester Linkage
The cleavage of the ester bond in this compound is a critical aspect of its reactivity profile. This process can be initiated under acidic or basic conditions, or through interaction with the solvent alone in solvolysis. The presence of chlorine atoms on both the acyl and alkyl portions of the ester introduces significant electronic effects that influence the rates and mechanisms of these reactions.
Acid-Catalyzed Hydrolysis Kinetics
The acid-catalyzed hydrolysis of esters like this compound typically proceeds through the A_AC2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular). libretexts.orgucoz.com This mechanism involves a series of equilibrium steps, starting with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. youtube.com This is followed by the nucleophilic attack of a water molecule to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the alcohol (in this case, the unstable chloromethanol, which would likely decompose to formaldehyde (B43269) and HCl) regenerates the acid catalyst and yields the carboxylic acid. youtube.comlibretexts.org
Studies on structurally similar compounds, such as chloromethyl chloroacetate, have shown that the acid-catalyzed hydrolysis can be complex, sometimes involving concurrent mechanisms like the A-B_AC3 pathway alongside the A_AC2 mechanism, especially in mixed aqueous solvents. researchgate.net The rate of hydrolysis for chloro-substituted alkyl acetates has been observed to be influenced by the number and position of the chloro-substituents. researchgate.net For monochloroesters, the A_AC2 mechanism is generally dominant. researchgate.net
Table 1: Postulated Kinetic Parameters for Acid-Catalyzed Hydrolysis of this compound in Aqueous Solution This table is generated based on typical values for similar esters and is for illustrative purposes.
| Parameter | Postulated Value | Condition |
| Rate Constant (k_H) | 1.5 x 10⁻⁴ M⁻¹s⁻¹ | 25°C, 1M HCl |
| Activation Energy (Ea) | 65 kJ/mol | - |
| Pre-exponential Factor (A) | 8 x 10⁷ s⁻¹ | - |
Base-Catalyzed Saponification Mechanisms
The base-catalyzed hydrolysis of esters, known as saponification, is a cornerstone reaction in organic chemistry. libretexts.orgprezi.com For this compound, this reaction is expected to proceed via the B_AC2 mechanism (base-catalyzed, acyl-oxygen cleavage, bimolecular). epa.gov This pathway involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.com This is followed by the elimination of the leaving group, the chloromethoxide ion, to form 3-chlorobutanoic acid. The acid is then rapidly deprotonated by the strongly basic alkoxide to yield the carboxylate salt, driving the reaction to completion. ucoz.commasterorganicchemistry.com
The reaction kinetics are typically second-order, being first-order in both the ester and the hydroxide ion. The presence of the electron-withdrawing chlorine atom on the butanoate chain is expected to enhance the electrophilicity of the carbonyl carbon, thereby increasing the rate of nucleophilic attack by the hydroxide ion.
Table 2: Illustrative Rate Constants for Base-Catalyzed Saponification of Related Esters This data is compiled from studies on similar compounds to illustrate expected trends.
| Ester | Rate Constant (k_OH) (M⁻¹s⁻¹) | Temperature (°C) |
| Ethyl Acetate | 0.11 | 25 |
| Ethyl Chloroacetate | 76 | 25 |
| Postulated: this compound | > 0.11 | 25 |
Solvent Effects on Ester Cleavage Rates
The solvent plays a crucial role in the hydrolysis and solvolysis of esters, influencing reaction rates by stabilizing or destabilizing the reactants, transition states, and intermediates. ias.ac.in For the A_AC2 hydrolysis of this compound, an increase in the polarity of the solvent, particularly its water content, is expected to increase the reaction rate. This is because polar solvents can better solvate the charged transition state, lowering the activation energy. doubtnut.com
In the case of solvolysis, where the solvent itself acts as the nucleophile, the nucleophilicity and ionizing power of the solvent are key factors. amherst.edu Studies on the solvolysis of similar compounds, such as isobutyl chloroformate, have demonstrated the operation of dual mechanisms. nih.gov In highly nucleophilic solvents, an addition-elimination pathway is favored. Conversely, in solvents with high ionizing power, a unimolecular ionization mechanism (S_N1-like) can become significant. nih.gov
For this compound, the presence of the chloromethyl group, which can stabilize a positive charge to some extent, might allow for a minor contribution from an S_N1-type cleavage of the alkyl-oxygen bond in highly ionizing, non-nucleophilic solvents. However, for most common solvolysis conditions, the bimolecular pathway involving nucleophilic attack at the carbonyl carbon is expected to predominate. The rate of solvolysis for tert-butyl chloride, a classic example of S_N1 solvolysis, is highly dependent on solvent polarity. amherst.edu While the ester is not tertiary, the principles of solvent stabilization of charged intermediates are still relevant.
Table 3: Interactive Data on Solvent Effects on Ester Hydrolysis This interactive table allows you to explore how solvent polarity generally affects hydrolysis rates.
| Solvent System (Ethanol/Water) | Dielectric Constant (Approx.) | Relative Rate of Hydrolysis |
| 90:10 | 30 | Low |
| 70:30 | 45 | Medium |
| 50:50 | 60 | High |
| 30:70 | 70 | Very High |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Chloromethyl 3-chlorobutanoate, and how do reaction conditions influence yield?
- Methodology : this compound can be synthesized via nucleophilic substitution of the hydroxyl group in 3-hydroxybutanoate derivatives using chlorinating agents (e.g., thionyl chloride or PCl₃). For example, methyl 4-chloro-3-hydroxybutanoate undergoes substitution reactions where the hydroxyl group is replaced by chlorine under anhydrous conditions . Key parameters include temperature (0–5°C to minimize side reactions), solvent selection (e.g., dichloromethane for polar aprotic environments), and stoichiometric control of chlorinating agents.
- Data Consideration : Monitor reaction progress via TLC or GC-MS. Yields >80% are achievable with strict moisture exclusion .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Handling : Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation or skin contact. The compound’s acute oral toxicity (Category 4, H302) requires adherence to OSHA hazard guidelines .
- Storage : Store at -20°C in airtight containers under inert gas (e.g., argon) to prevent degradation. Avoid exposure to light or humidity, which may hydrolyze the ester group .
Q. How can researchers purify this compound, and what analytical techniques validate purity?
- Purification : Use fractional distillation (boiling point ~173°C at 760 mmHg) or column chromatography (silica gel, hexane/ethyl acetate eluent). Recrystallization from ethanol/water mixtures may improve purity for crystalline batches .
- Validation : NMR (¹H/¹³C) to confirm structural integrity, GC-MS for volatile impurities, and HPLC for quantification of residual solvents .
Advanced Research Questions
Q. How can contradictory data in reaction yields be resolved using factorial design?
- Experimental Design : Apply a 2³ factorial design to evaluate variables: temperature (25°C vs. 40°C), solvent polarity (dichloromethane vs. THF), and reagent molar ratio (1:1 vs. 1:1.2). This identifies interactions between variables, such as elevated temperatures reducing selectivity in polar solvents .
- Data Analysis : Use ANOVA to determine significant factors. For example, excess chlorinating agent may increase yield but also side products (e.g., di-chlorinated byproducts), requiring trade-off optimization .
Q. What computational approaches model the reaction mechanism of this compound synthesis?
- Modeling : Density Functional Theory (DFT) simulations can map the energy profile of substitution reactions, identifying transition states and intermediates. Software like COMSOL Multiphysics integrates reaction kinetics with thermodynamic parameters (e.g., activation energy, entropy changes) .
- Validation : Compare computational results with experimental kinetic data (e.g., rate constants derived from NMR time-course studies) .
Q. How do spectroscopic methods characterize degradation products under varying storage conditions?
- Degradation Pathways : Hydrolysis of the ester group in humid conditions forms 3-chlorobutanoic acid and methanol. UV-Vis spectroscopy tracks absorbance shifts (λmax ~210 nm for carboxylic acid formation), while FT-IR identifies hydroxyl group emergence (broad peak ~3200 cm⁻¹) .
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and analyze degradation kinetics using Arrhenius plots to predict shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
